![molecular formula C13H12O2 B1443880 Bisphenol F-d10 CAS No. 1794786-93-8](/img/structure/B1443880.png)
Bisphenol F-d10
Overview
Description
Bisphenol F-d10 is a chemical compound used in scientific research. It offers a wide range of applications due to its unique properties. This versatile material is essential for studying various fields such as chemistry, biology, and material science. It is a substitute material for bisphenol A and is widely used in household products as a raw material for polycarbonate resin, epoxy resin, and plastic reinforcement .
Synthesis Analysis
Bisphenol F (BPF) is synthesized through an acid-catalyzed condensation reaction of phenol and acetone . The synthesis of BPF is very complicated and difficult to control due to the parallel-consecutive reaction feature . Precise control of the process is the key to a safer and more efficient industrial production .Molecular Structure Analysis
The molecular formula of Bisphenol F-d10 is C13 2H10 H2 O2 . Its molecular weight is 210.29 . The bisphenols are a group of chemical compounds related to diphenylmethane .Chemical Reactions Analysis
Bisphenol F-d10 has potential implications in various fields of research and industry. The main instrumental techniques used for the analysis of bisphenols and their derivatives are liquid and gas chromatography coupled with mass spectrometry .Physical And Chemical Properties Analysis
Bisphenol F-d10 is a moderately water-soluble compound, with low volatility . It is used as a monomer in the production of polycarbonate plastics and epoxy resins .Scientific Research Applications
Environmental Science: Soil Microbiome Response
BPF-d10 can be utilized to study the impact of BPF on soil microbiomes. Research has shown that bisphenols can significantly disrupt soil homeostasis, affecting microbial diversity and enzymatic activity . By tracing BPF-d10 in environmental samples, scientists can assess its distribution and potential ecological risks.
Analytical Chemistry: Biomonitoring
In analytical chemistry, BPF-d10 serves as an internal standard for the quantification of BPF in biological matrices. Its stable isotopic label ensures accurate measurement in complex samples such as urine, blood, and breast milk, using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Cell Biology: Cytoskeletal Organization
BPF-d10 is instrumental in cell biology for investigating the effects of BPF on cytoskeletal organization. Studies have indicated that bisphenols can disrupt cell division and early embryo development, with BPF showing more detrimental effects than BPA . BPF-d10 aids in understanding these impacts at a molecular level.
Pharmacology: Cardiovascular Disease Risk Assessment
BPF-d10 can be employed in pharmacological studies to explore the association between BPF exposure and cardiovascular diseases. It aids in the investigation of urinary BPF levels and their correlation with cardiovascular risk factors in population-based studies .
Biochemistry: Bisphenol Derivatives Analysis
In biochemistry, BPF-d10 is used for the trace analysis of bisphenols and their derivatives in biological samples. It enables researchers to achieve the required selectivity and sensitivity for detecting bisphenols, contributing to our understanding of their biochemical behavior and interactions .
Mechanism of Action
Safety and Hazards
Future Directions
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, for example insulin signaling is predicted to be sensitive to BPF exposure, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMJQFEQBVLD-QNNBDYQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027981 | |
Record name | p,p'-Bisphenol F-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol F-d10 | |
CAS RN |
1794786-93-8 | |
Record name | p,p'-Bisphenol F-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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